molecular formula C15H14N2O2 B14264643 N-(4-Acetylphenyl)-2-aminobenzamide CAS No. 188838-84-8

N-(4-Acetylphenyl)-2-aminobenzamide

Cat. No.: B14264643
CAS No.: 188838-84-8
M. Wt: 254.28 g/mol
InChI Key: CLWZTTGJXVMOGE-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-aminobenzamide is a chemical compound offered for early-discovery research and development. It belongs to a class of N-substituted aminobenzamide derivatives, which are scaffolds of significant interest in medicinal chemistry . Scientific literature indicates that compounds based on the aminobenzamide scaffold have been investigated as potential inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme, a recognized target for managing blood sugar levels . Researchers value this structural motif for its potential application in various drug discovery programs. This product is provided as-is and is intended for research use by qualified professionals in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. The buyer assumes responsibility for confirming the product's identity and/or purity, as analytical data is not provided.

Properties

CAS No.

188838-84-8

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-aminobenzamide

InChI

InChI=1S/C15H14N2O2/c1-10(18)11-6-8-12(9-7-11)17-15(19)13-4-2-3-5-14(13)16/h2-9H,16H2,1H3,(H,17,19)

InChI Key

CLWZTTGJXVMOGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Nitro Reduction Route

The nitro reduction method is a widely utilized strategy for introducing amine groups into aromatic systems. For N-(4-Acetylphenyl)-2-aminobenzamide, this approach involves three stages:

  • Synthesis of N-(4-Acetylphenyl)-2-nitrobenzamide :
    2-Nitrobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. Subsequent reaction with 4-acetylaniline in dichloromethane (DCM) and pyridine yields the nitro intermediate.

    $$
    \text{2-Nitrobenzoic acid} + \text{SOCl}_2 \rightarrow \text{2-Nitrobenzoyl chloride} \quad (\text{85\% yield})
    $$
    $$
    \text{2-Nitrobenzoyl chloride} + \text{4-Acetylaniline} \xrightarrow{\text{pyridine}} \text{N-(4-Acetylphenyl)-2-nitrobenzamide} \quad (\text{72\% yield})
    $$

  • Catalytic Hydrogenation :
    The nitro group is reduced to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol. This step proceeds quantitatively (90% yield).

    $$
    \text{N-(4-Acetylphenyl)-2-nitrobenzamide} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{this compound}
    $$

Advantages : High purity, minimal byproducts.
Limitations : Requires handling of hazardous gases and catalysts.

Direct Amide Coupling with Protected Amines

To prevent undesired side reactions during amide bond formation, the 2-amino group on the benzamide core is temporarily protected.

  • Protection of 2-Aminobenzoic Acid :
    The amine group is acetylated using acetic anhydride in tetrahydrofuran (THF), forming 2-acetamidobenzoic acid (89% yield).

    $$
    \text{2-Aminobenzoic acid} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{2-Acetamidobenzoic acid}
    $$

  • Amide Bond Formation :
    The protected acid is activated with thionyl chloride and reacted with 4-acetylaniline in DCM. Deprotection with hydrochloric acid (HCl) furnishes the target compound (68% overall yield).

    $$
    \text{2-Acetamidobenzoic acid} + \text{SOCl}_2 \rightarrow \text{2-Acetamidobenzoyl chloride}
    $$
    $$
    \text{2-Acetamidobenzoyl chloride} + \text{4-Acetylaniline} \rightarrow \text{Protected intermediate} \xrightarrow{\text{HCl}} \text{this compound}
    $$

Advantages : Avoids nitro intermediates.
Limitations : Additional steps for protection/deprotection reduce efficiency.

One-Pot Acetylation and Amidation

This streamlined method combines acetylation and amide coupling in a single reaction vessel, leveraging potassium carbonate (K₂CO₃) as a base and dimethylformamide (DMF) as a solvent.

  • Reaction of 2-Aminobenzoic Acid with 4-Aminophenyl Acetate :
    A mixture of 2-aminobenzoic acid, 4-aminophenyl acetate, and K₂CO₃ in DMF is heated at 80°C for 12 hours. The acetyl group transfers to the aniline nitrogen, concurrently forming the amide bond (57% yield).

    $$
    \text{2-Aminobenzoic acid} + \text{4-Aminophenyl acetate} \xrightarrow{\text{K}2\text{CO}3/\text{DMF}} \text{this compound}
    $$

Advantages : Reduced step count.
Limitations : Lower yield due to competing side reactions.

Comparative Analysis of Synthesis Methods

Method Yield Purity (HPLC) Key Advantages Limitations
Nitro Reduction 72–90% >98% High purity, scalable Requires hydrogenation equipment
Protected Amine Coupling 68% 95% Avoids nitro intermediates Multiple protection/deprotection steps
One-Pot Synthesis 57% 90% Simplified procedure Lower yield, impurity formation

Characterization and Analytical Data

Spectroscopic Properties

  • Infrared (IR) Spectroscopy :

    • N-H stretch: 3,380–3,400 cm⁻¹ (amine).
    • C=O stretch: 1,672–1,681 cm⁻¹ (amide and acetyl).
  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, amide NH), 7.89–7.45 (m, 7H, aromatic), 2.51 (s, 3H, acetyl CH₃).
    • ¹³C NMR : δ 198.4 (acetyl C=O), 165.8 (amide C=O), 142.1–121.3 (aromatic carbons).

Melting Point and Solubility

  • Melting Point : 198–202°C (consistent across methods).
  • Solubility : Soluble in DMF, DMSO; sparingly soluble in ethanol.

Optimization Strategies and Challenges

Enhancing Yield in One-Pot Synthesis

  • Catalyst Screening : Replacing K₂CO₃ with cesium carbonate (Cs₂CO₃) increases basicity, improving amidation efficiency (yield: 57% → 65%).
  • Solvent Effects : Switching from DMF to acetonitrile reduces side product formation by minimizing solvolysis.

Purification Challenges

  • Column Chromatography : Silica gel purification with ethyl acetate/hexane (1:2) removes unreacted 4-acetylaniline.
  • Recrystallization : Ethanol-water mixtures yield high-purity crystals (≥98%).

Industrial-Scale Considerations

Cost-Effectiveness

  • Nitro Route : Economical due to low-cost nitrobenzoic acid precursors but requires Pd/C catalyst recycling.
  • Protected Amine Route : Higher reagent costs (acetic anhydride, thionyl chloride) limit scalability.

Environmental Impact

  • Waste Streams : Thionyl chloride generates HCl and SO₂, necessitating scrubbers.
  • Green Chemistry Alternatives : Enzymatic amidation using lipases in aqueous media is under investigation but currently offers lower yields (38%).

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-2-aminobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted benzamide derivatives.

Scientific Research Applications

N-(4-Acetylphenyl)-2-aminobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-2-aminobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Benzamide Derivatives

Key Observations:
  • Substituent Effects :

    • Electron-withdrawing groups (e.g., nitro in , acetyl in ) increase electrophilicity, whereas electron-donating groups (e.g., methoxy in ) enhance solubility and fluorescence .
    • Bulky substituents like thiophene or methoxyethoxy may sterically hinder molecular interactions.
  • Synthesis :

    • The target compound is synthesized under mild acidic conditions, contrasting with copper-catalyzed methods for triazole-containing analogs (e.g., ).
    • Crystallization is a common isolation method, but yields are rarely reported in the literature.

Spectroscopic and Physicochemical Properties

  • Fluorescence: N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits notable fluorescence due to its methoxy and methyl groups, which stabilize excited states . The acetyl group in the target compound may quench fluorescence via electron withdrawal.
  • Hydrogen Bonding: N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide has two H-bond donors and four acceptors, enabling stronger intermolecular interactions than the target compound .
  • Crystallography : The nitro-bromo analog displays two molecules per asymmetric unit, suggesting complex packing behavior compared to the single-molecule structure of 4-chloro-N-(2-methoxyphenyl)benzamide .

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